![molecular formula C12H8FIN4O B5411767 3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole](/img/structure/B5411767.png)
3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole is a chemical compound that has gained significant attention in scientific research. The compound has been studied for its potential use in various applications, including drug discovery, medicinal chemistry, and biological research.
作用机制
The mechanism of action of 3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole involves the inhibition of specific enzymes and proteins in the body. The compound has been shown to inhibit the activity of certain kinases, which play a crucial role in the growth and proliferation of cancer cells. Additionally, the compound has been shown to inhibit the activity of certain enzymes involved in the formation of amyloid plaques, which are associated with neurodegenerative diseases.
Biochemical and Physiological Effects:
The biochemical and physiological effects of this compound are still being studied. However, preliminary studies have shown that the compound has low toxicity and is well-tolerated in animals. The compound has also been shown to have good pharmacokinetic properties, making it suitable for use in drug discovery and medicinal chemistry.
实验室实验的优点和局限性
One of the main advantages of 3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole is its potential use in drug discovery and medicinal chemistry. The compound has shown promising results in inhibiting the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, the compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. However, one of the limitations of the compound is its high cost, which may limit its use in certain scientific research applications.
未来方向
There are several future directions for the study of 3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole. One potential direction is the further study of the compound's potential use in drug discovery and medicinal chemistry. Additionally, the compound's potential use in treating bacterial and viral infections should be further explored. Further studies on the compound's mechanism of action and biochemical and physiological effects are also needed to fully understand its potential applications. Finally, the development of more cost-effective synthesis methods for the compound could make it more accessible for various scientific research applications.
合成方法
The synthesis of 3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole involves the reaction of 4-iodo-1H-pyrazole-1-carboxylic acid with 4-fluoroaniline and phosphorus oxychloride. The resulting intermediate is then reacted with 1,2,4-oxadiazole to form the final product. The synthesis method has been optimized to yield high purity and high yield of the compound, making it suitable for various scientific research applications.
科学研究应用
3-(4-fluorophenyl)-5-[(4-iodo-1H-pyrazol-1-yl)methyl]-1,2,4-oxadiazole has been extensively studied for its potential use in drug discovery and medicinal chemistry. The compound has shown promising results in inhibiting the growth of cancer cells and has been studied as a potential anticancer agent. Additionally, the compound has been studied for its potential use in treating neurodegenerative diseases such as Alzheimer's disease and Parkinson's disease. The compound has also been studied for its potential use in treating bacterial and viral infections.
属性
IUPAC Name |
3-(4-fluorophenyl)-5-[(4-iodopyrazol-1-yl)methyl]-1,2,4-oxadiazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H8FIN4O/c13-9-3-1-8(2-4-9)12-16-11(19-17-12)7-18-6-10(14)5-15-18/h1-6H,7H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXHLLVIQVQBEEE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=NOC(=N2)CN3C=C(C=N3)I)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H8FIN4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
370.12 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

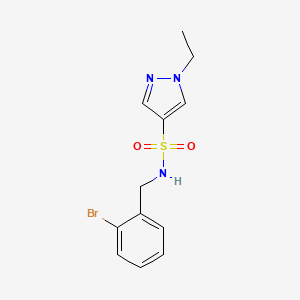
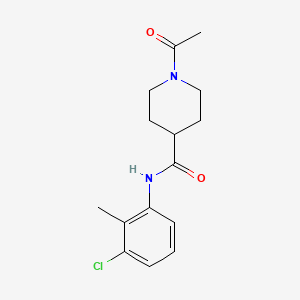
![N-benzyl-N'-{2-[5-(tetrahydrofuran-2-yl)-1,2,4-oxadiazol-3-yl]ethyl}sulfamide](/img/structure/B5411705.png)
![2-[4-(6-bromo-2-oxo-2H-chromen-3-yl)-1,3-thiazol-2-yl]-3-(2-furyl)acrylonitrile](/img/structure/B5411712.png)

![4-{1-[1-(1-phenylethyl)-1H-tetrazol-5-yl]-3-azetidinyl}pyridine](/img/structure/B5411723.png)

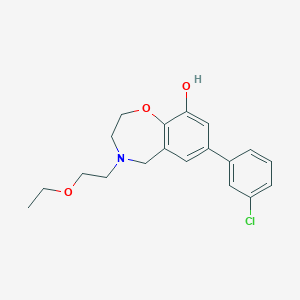
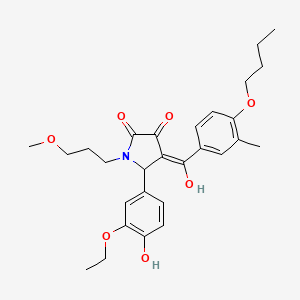


![N-[1-(3,4-dimethylphenyl)ethyl]cyclobutanecarboxamide](/img/structure/B5411787.png)
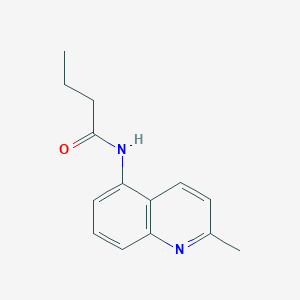
![(4aS*,8aR*)-1-butyl-6-[(1-ethyl-2,5-dimethyl-1H-pyrrol-3-yl)carbonyl]octahydro-1,6-naphthyridin-2(1H)-one](/img/structure/B5411789.png)